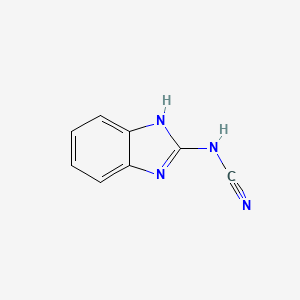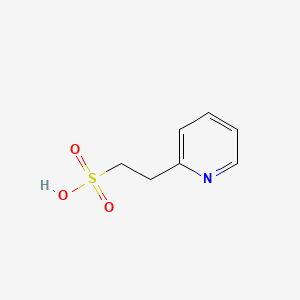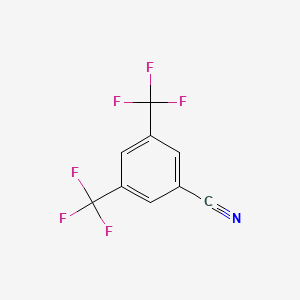
1-Propene, 1,1-dichloro-3,3,3-trifluoro-
Descripción general
Descripción
1-Propene, 1,1-dichloro-3,3,3-trifluoro-, also known as 1,1-Dichloro-3,3,3-trifluoro-1-propene, is a chemical compound with the molecular formula C3HCl2F3 . Its average mass is 164.941 Da and its monoisotopic mass is 163.940735 Da .
Molecular Structure Analysis
The molecular structure of 1-Propene, 1,1-dichloro-3,3,3-trifluoro- can be represented as CHClF . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
1-Propene, 1,1-dichloro-3,3,3-trifluoro- has a density of 1.5±0.1 g/cm3, a boiling point of 59.5±35.0 °C at 760 mmHg, and a vapour pressure of 213.2±0.1 mmHg at 25°C . Its enthalpy of vaporization is 29.0±3.0 kJ/mol and it has a flash point of -13.2±19.4 °C . The index of refraction is 1.386 .Aplicaciones Científicas De Investigación
Chemical Synthesis
1,1-Dichloro-3,3,3-trifluoropropene is used in chemical synthesis . It is a key ingredient in the production of other chemical compounds .
Fire Extinguishing Agent
This compound has potential as a fire extinguishing agent . Its thermal decomposition can produce radicals such as HCl, ˙CF3, and ˙CF2, which can consume ˙OH and ˙H radicals for fire suppression .
Catalyst in Fluorination Reactions
It is used as a catalyst in fluorination reactions . For example, it has been used in the vapor fluorination of 1,1,3,3-Tetrachloropropene with HF over the Chromium Oxide-Based Catalysts .
4. Precursor in the Synthesis of Linear and Cyclic Siloxanes and Polysiloxanes 1,1-Dichloro-3,3,3-trifluoropropene is used as a precursor in the synthesis of linear and cyclic siloxanes and polysiloxanes . These compounds have broad applications in aerospace, automobile, chemical, electrical, pharmaceutical, food and cosmetic industries as well as in medicine due to their multiple useful properties .
5. Production of Fluorinated Resins and Elastomers This compound is also used in the production of fluorinated resins and elastomers . These materials have excellent resistance to heat, chemicals, and weathering, making them ideal for use in a variety of industries .
Research and Development
1,1-Dichloro-3,3,3-trifluoropropene is used in research and development . It is a subject of
Mecanismo De Acción
Target of Action
It’s known that this compound is used as a fire extinguishing agent , suggesting that its target could be the chemical reactions involved in combustion.
Mode of Action
The exact mode of action of 1,1-Dichloro-3,3,3-trifluoropropene is not well-documented. As a fire extinguishing agent, it likely works by interrupting the combustion process. This could involve inhibiting the chain reactions that sustain a fire, possibly by scavenging free radicals or by creating a barrier between the fuel and the oxygen .
Pharmacokinetics
Given its physical properties such as boiling point of 54°c and density of 14605/20
Result of Action
The primary result of the action of 1,1-Dichloro-3,3,3-trifluoropropene is the suppression of fire . On a molecular level, this likely involves the interruption of the combustion process, potentially through the inhibition of chain reactions or the creation of a barrier between the fuel and oxygen.
Propiedades
IUPAC Name |
1,1-dichloro-3,3,3-trifluoroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2F3/c4-2(5)1-3(6,7)8/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCYUDAHBJMFNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060037 | |
| Record name | 1-Propene, 1,1-dichloro-3,3,3-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propene, 1,1-dichloro-3,3,3-trifluoro- | |
CAS RN |
460-70-8 | |
| Record name | 1,1-Dichloro-3,3,3-trifluoro-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=460-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propene, 1,1-dichloro-3,3,3-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propene, 1,1-dichloro-3,3,3-trifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propene, 1,1-dichloro-3,3,3-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





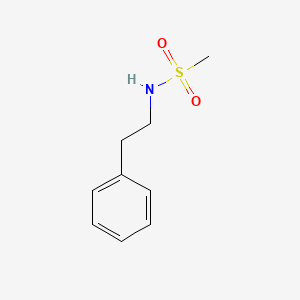
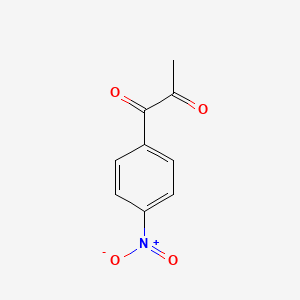
![4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine](/img/structure/B1295148.png)
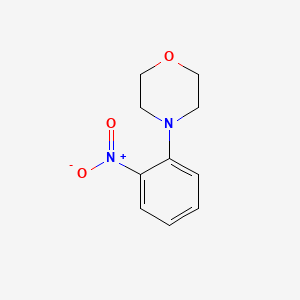
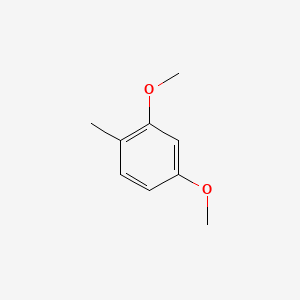

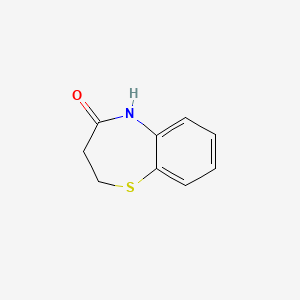

![1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B1295159.png)
